(2E)-2-Hexadecenoic Acid Ethyl Ester
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Overview
Description
(2E)-2-Hexadecenoic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from hexadecenoic acid and ethanol, forming a compound with a long carbon chain and a double bond in the trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Hexadecenoic Acid Ethyl Ester typically involves the esterification of hexadecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the continuous mixing of hexadecenoic acid and ethanol in the presence of an acid catalyst, followed by the removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Hexadecenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Hexadecenoic acid and ethanol.
Reduction: Hexadecanol.
Transesterification: A new ester and ethanol.
Scientific Research Applications
(2E)-2-Hexadecenoic Acid Ethyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2E)-2-Hexadecenoic Acid Ethyl Ester exerts its effects involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by esterases to release hexadecenoic acid, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A common ester with a shorter carbon chain and different properties.
Methyl Butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl Benzoate: An aromatic ester with applications in perfumes and as a solvent.
Uniqueness
(2E)-2-Hexadecenoic Acid Ethyl Ester is unique due to its long carbon chain and the presence of a double bond in the trans configuration. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl (E)-hexadec-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3/b17-16+ |
InChI Key |
WKKVQOAYYIWUKZ-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OCC |
Origin of Product |
United States |
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